3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol
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Overview
Description
“3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol” is a chemical compound with the CAS Number: 1554813-66-9 . It has a molecular weight of 274.16 . The IUPAC name for this compound is 3-(2-(1-aminoethyl)-5-bromophenoxy)propan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16BrNO2/c1-8(13)10-4-3-9(12)7-11(10)15-6-2-5-14/h3-4,7-8,14H,2,5-6,13H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Derivative Formation
The chemical compound 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol is a precursor in the synthesis of various organic derivatives. Research indicates the synthesis of aminomethoxy derivatives of related compounds for potential antimicrobial applications. These derivatives, synthesized through condensation reactions, have demonstrated increased efficiency as antimicrobial agents compared to existing medical solutions (Jafarov et al., 2019). Additionally, compounds related to this compound have been synthesized and assessed for their affinity to beta-1 and beta-2 adrenoceptors, showing significant cardioselectivity, which is crucial in developing treatments for cardiovascular diseases (Rzeszotarski et al., 1979).
Biological Applications and Toxicity Assessment
Research into the toxicity and biological applications of derivatives of this compound is significant. For instance, amphiphilic triazoanilines derived from related compounds have been investigated as fluorescent markers for biodiesel quality control, assessing their toxicity in different biological models to ensure safe environmental exposure (Pelizaro et al., 2019). Moreover, the derivatives of 1-phenoxy-3-amino-propane-2-ol have been studied for their potential in treating and preventing heart diseases due to their beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).
Environmental and Antioxidant Properties
The compound's derivatives have also been explored for environmental applications and their antioxidant properties. For example, the isolation and characterization of bromophenols from marine algae, structurally related to this compound, demonstrated potent antioxidant activities, suggesting their potential in preventing oxidative deterioration of food (Li et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-[2-(1-aminoethyl)-5-bromophenoxy]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13)10-4-3-9(12)7-11(10)15-6-2-5-14/h3-4,7-8,14H,2,5-6,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSIYITSJPYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OCCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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